molecular formula C14H18N2 B12091679 N-Cycloheptyl-N-phenylmethanediimine

N-Cycloheptyl-N-phenylmethanediimine

Cat. No.: B12091679
M. Wt: 214.31 g/mol
InChI Key: LZZBGBZRQLNBPM-UHFFFAOYSA-N
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Description

N-Cycloheptyl-N-phenylmethanediimine (systematic IUPAC name pending verification) is a diimine compound characterized by a seven-membered cycloheptyl ring and a phenyl group attached to a methanediimine backbone. Its molecular structure confers unique steric and electronic properties, making it a candidate for coordination chemistry, catalysis, or organic synthesis intermediates.

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

InChI

InChI=1S/C14H18N2/c1-2-5-9-13(8-4-1)15-12-16-14-10-6-3-7-11-14/h3,6-7,10-11,13H,1-2,4-5,8-9H2

InChI Key

LZZBGBZRQLNBPM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N=C=NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cycloheptyl-N-phenylmethanediimine typically involves the reaction of cycloheptylamine with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a moderate temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation or chromatography, ensures the isolation of high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Cycloheptyl-N-phenylmethanediimine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of N-cycloheptyl-N-phenylmethanamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N-cycloheptyl-N-phenylmethanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Cycloheptyl-N-phenylmethanediimine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Cycloheptyl-N-phenylmethanediimine involves its interaction with molecular targets through the imine group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can affect various biochemical pathways and cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparisons include:

Structural Analog: (E)-1-Cyclohexyl-N-(2,6-diisopropylphenyl)methanimine

  • Structure : Cyclohexyl (six-membered ring) and 2,6-diisopropylphenyl substituents .
  • Key Differences: Ring Size: Cycloheptyl (7-membered) vs. Substituent Bulk: The phenyl group in N-Cycloheptyl-N-phenylmethanediimine is less bulky than the 2,6-diisopropylphenyl group in the analog, which may reduce steric hindrance during ligand-metal binding .

Functional Analog: Benzathine Benzylpenicillin

  • Relevance : While unrelated structurally, this compound highlights the role of bulky substituents (e.g., N,N'-dibenzylethylenediamine) in stabilizing pharmaceutical salts. This principle may extend to diimine ligands, where bulky groups enhance stability but reduce solubility .

Hypothetical Data Table for Comparison

Property This compound (E)-1-Cyclohexyl-N-(2,6-diisopropylphenyl)methanimine Benzathine Benzylpenicillin
Molecular Weight ~245 g/mol (estimated) 329.5 g/mol 909.1 g/mol
Substituent Bulk Moderate (phenyl + cycloheptyl) High (2,6-diisopropylphenyl + cyclohexyl) Very high (dibenzylethylenediamine)
Solubility Likely low in polar solvents Insoluble in water; soluble in organic solvents Low aqueous solubility
Coordination Chemistry Potential for flexible ligand geometry Rigid, sterically hindered coordination sites Not applicable (pharmaceutical salt)

Research Findings and Limitations

  • Synthesis Challenges : Unlike (E)-1-Cyclohexyl-N-(2,6-diisopropylphenyl)methanimine (synthesized via Schiff base condensation), this compound’s larger ring may require modified reaction conditions to avoid ring strain .
  • Thermal Stability : Cycloheptyl rings are less thermally stable than cyclohexyl analogs due to increased angle strain, which could limit high-temperature applications .
  • Toxicity Profile : Absence of nitroso or alkylating groups (cf. N-nitrosodimethylamine ) suggests lower acute toxicity, but empirical data are lacking.

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